Cas no 83948-53-2 (tert-butyl N-(3-bromopropyl)carbamate)
tert-butyl N-(3-bromopropyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 3-(Boc-Amino)propylbromide
- 3-(tert-Butoxycarbonylamino)propyl bromide
- N-(3-Bromopropyl)carbamic acid tert-butyl ester
- Tert-Butyl 3-Bromopropylcarbamate
- N-tert-Butoxycarbonyl-3-bromopropylamine
- TERT-BUTYL N-(3-BROMOPROPYL)CARBAMATE
- (3-BROMO-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER
- 3-(BOC-AMINO)-PROPYLBROMID
- CARBAMIC ACID,N-(3-BROMOPROPYL)-, 1,1-DIMETHYLETHYL ESTER
- N-Boc 3-bromopropan-1-amine
- N-BOC-3-BROMOPROPYLAMINE
- TERRETONIN(RG)
- tert-butyl N-
- 3-(Boc-amino)propyl Bromide
- Carbamic acid, (3-bromopropyl)-, 1,1-dimethylethyl ester (9CI)
- (3-Bromopropyl)carbamic acid 1,1-dimethylethyl ester
- (3-Bromopropyl)carbamic acid tert-butyl ester
- 1,1-Dimethylethyl (3-bromopropyl)carbamate
- 1-[(tert-Butoxycarbonyl)amino]-3-bromopropane
- 3-[(tert-Butoxycarbonyl)amino]propyl bromide
- 3-Bromo-N-(tert-butoxycarbonyl)propylamine
- 3-Bromopropylcarbamic acid tert-butyl ester
- N-(3-Bromopropyl)-N-[(1,1-dimethylethoxy)carbonyl]amine
- N-(tert-Butyloxycarbonyl)-3-bromopropylamine
- N-Boc-3-bromopropanamine
- tert-Butyl (3-bromopropyl)carbamate
- tert-butyl N-(3-bromopropyl)carbamate
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- MDL: MFCD02683429
- Inchi: 1S/C8H16BrNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
- InChI Key: IOKGWQZQCNXXLD-UHFFFAOYSA-N
- SMILES: O=C(NCCCBr)OC(C)(C)C
- BRN: 4176344
Computed Properties
- Exact Mass: 237.03600
- Monoisotopic Mass: 237.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2
- Topological Polar Surface Area: 38.3A^2
Experimental Properties
- Color/Form: White powder
- Density: 1.279
- Melting Point: 36.0 to 41.0 deg-C
- Boiling Point: 285.286 °C at 760 mmHg
- Flash Point: 285.286 °C at 760 mmHg
- Refractive Index: 1.473
- PSA: 38.33000
- LogP: 2.68700
- Solubility: (mg/m1)
tert-butyl N-(3-bromopropyl)carbamate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:<0°C
tert-butyl N-(3-bromopropyl)carbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
tert-butyl N-(3-bromopropyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08151-1g |
tert-butyl N-(3-bromopropyl)carbamate |
83948-53-2 | 97% | 1g |
0.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08151-5g |
tert-butyl N-(3-bromopropyl)carbamate |
83948-53-2 | 97% | 5g |
74.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08151-10g |
tert-butyl N-(3-bromopropyl)carbamate |
83948-53-2 | 97% | 10g |
125.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08151-25g |
tert-butyl N-(3-bromopropyl)carbamate |
83948-53-2 | 97% | 25g |
264.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08151-100g |
tert-butyl N-(3-bromopropyl)carbamate |
83948-53-2 | 97% | 100g |
828.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136740-1g |
tert-butyl N-(3-bromopropyl)carbamate |
83948-53-2 | ≥96.0% | 1g |
¥68.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I136740-5g |
tert-butyl N-(3-bromopropyl)carbamate |
83948-53-2 | ≥96.0% | 5g |
¥79.90 | 2023-09-02 | |
| Fluorochem | 215638-1g |
3-(Boc-Amino)propyl bromide |
83948-53-2 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 215638-5g |
3-(Boc-Amino)propyl bromide |
83948-53-2 | 97% | 5g |
£41.00 | 2022-03-01 | |
| Fluorochem | 215638-10g |
3-(Boc-Amino)propyl bromide |
83948-53-2 | 97% | 10g |
£71.00 | 2022-03-01 |
tert-butyl N-(3-bromopropyl)carbamate Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Solvents: Tetrahydrofuran ; 1 min, 0 °C; 2 h, 0 °C
Production Method 6
Production Method 7
Production Method 8
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 1 min, 0 °C; 2 h, 0 °C
Production Method 9
1.2 Solvents: Toluene
2.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
1.2 Solvents: Dichloromethane ; 16 h, rt
Production Method 15
1.2 Solvents: Tetrahydrofuran ; 1 min, 0 °C; 2 h, 0 °C
Production Method 16
Production Method 17
2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Tetrahydrofuran ; 15 min, 0 °C
2.2 Solvents: Tetrahydrofuran ; 1 min, 0 °C; 2 h, 0 °C
Production Method 18
2.1 Reagents: Triethylamine , Triphenylphosphine , Bromine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C → rt
2.2 Solvents: Dichloromethane ; overnight, rt
Production Method 19
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 8 h, rt
Production Method 20
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
tert-butyl N-(3-bromopropyl)carbamate Raw materials
- Di-tert-butyl dicarbonate
- 3-Bromopropylamine hydrobromide
- 3-aminopropan-1-ol
- Ethyl N-(tert-Butoxycarbonyl)oxamate
- Acetic acid, 2-[(3-bromopropyl)[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, ethyl ester
- Di-tert-butyl carbonate
- ethyl carbamoylformate
- 3-bromopropan-1-ol
- 3-bromopropan-1-amine,hydrochloride
- N-Boc-3-aminopropanol
- 3-Bromopropan-1-amine
tert-butyl N-(3-bromopropyl)carbamate Preparation Products
tert-butyl N-(3-bromopropyl)carbamate Suppliers
tert-butyl N-(3-bromopropyl)carbamate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on tert-butyl N-(3-bromopropyl)carbamate
Terbuthyl N-(3-Bromopropyl)Carbamate: A Versatile Compound in Pharmaceutical and Biomedical Research
CAS No. 83948-53-2 represents a critical chemical entity in the field of pharmaceutical chemistry, with its structural features and functional groups making it a valuable tool for drug discovery and biomedical applications. This compound, known as tert-butyl N-(3-bromopropyl)carbamate, is characterized by its unique combination of a carbamate group and a 3-bromopropyl substituent, which together provide a platform for diverse chemical modifications and biological activities. Recent studies have highlighted its potential in targeted drug delivery systems and prodrug development, underscoring its significance in modern biomedical research.
The molecular structure of tert-butyl N-(3-bromopropyl)carbamate is defined by its carbamate functional group, which consists of an amide linkage between a carbonyl group and an amino group. The 3-bromopropyl chain introduces a bromine atom at the terminal position, enhancing its reactivity and functional versatility. This combination of features allows the compound to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, making it a key intermediate in the synthesis of bioactive molecules.
Recent advancements in drug design have demonstrated the utility of tert-butyl N-(3-bromopropyl)carbamate as a building block for the development of novel therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the use of this compound in the synthesis of antimicrobial agents, where its 3-bromopropyl group played a crucial role in enhancing the compound's antibacterial activity against multidrug-resistant pathogens. The carbamate moiety further contributed to the compound's ability to modulate cellular pathways, highlighting its potential in antimicrobial therapy.
Another significant application of tert-butyl N-(3-bromopropyl)carbamate lies in its use as a prodrug carrier for targeted drug delivery. Researchers have explored its ability to conjugate with target-specific ligands, enabling the controlled release of active pharmaceutical ingredients at desired sites within the body. This approach has been particularly promising in the development of anti-cancer therapeutics, where the compound's 3-bromopropyl group serves as a linker for attaching anticancer agents to specific biomarkers on cancer cells.
Furthermore, tert-butyl N-(3-bromopropyl)carbamate has been investigated for its potential in biomaterials science, where its chemical properties make it suitable for the synthesis of biocompatible polymers. A 2024 study in Biomaterials Science demonstrated its use in creating hydrogels with tunable mechanical properties, which could be applied in tissue engineering and regenerative medicine. The carbamate group in this compound contributes to the hydrogel's ability to maintain structural integrity while allowing for controlled degradation, which is essential for biomedical applications.
Despite its promising applications, the synthesis and handling of tert-butyl N-(3-bromopropyl)carbamate require careful consideration of reaction conditions and purification techniques. Recent research has focused on optimizing the synthetic pathway to improve yield and purity, which is critical for its use in pharmaceutical manufacturing. Techniques such as microwave-assisted synthesis and solid-phase peptide synthesis have been explored to enhance the efficiency of its production, aligning with the demands of industrial-scale drug development.
The 3-bromopropyl group in tert-butyl N-(3-bromopropyl)carbamate also plays a role in its potential as a cross-linking agent in polymer chemistry. This property has been leveraged in the development of nanoparticles for drug delivery systems, where the compound's ability to form stable bonds between polymer chains enhances the stability and functionality of the resulting materials. Such applications are particularly relevant in the context of nanomedicine, where precise control over material properties is essential for therapeutic efficacy.
Additionally, the carbamate functional group in tert-butyl N-(3-bromopropyl)carbamate has been studied for its ability to interact with biological targets, such as enzymes and receptors. This interaction can modulate cellular processes, making the compound a potential candidate for drug repositioning studies. For example, a 2023 study in Drug Discovery Today explored its use in targeting protein kinases, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. The compound's ability to bind to these targets suggests its potential as a therapeutic agent in these conditions.
Overall, the versatility of tert-butyl N-(3-bromopropyl)carbamate in both chemical synthesis and biomedical applications underscores its importance in modern pharmaceutical research. As the field continues to evolve, further studies are likely to uncover additional applications of this compound, particularly in the development of next-generation therapeutics and biomaterials. Its unique chemical properties and adaptability to various synthetic strategies position it as a valuable tool in the pursuit of innovative solutions to complex medical challenges.
Moreover, the tert-butyl group in tert-butyl N-(3-bromopropyl)carbamate provides steric hindrance, which can influence the reactivity of the carbamate moiety. This steric effect is particularly important in selective chemical reactions, where the compound's ability to resist unwanted side reactions enhances its utility in synthetic chemistry. Researchers have utilized this property to develop asymmetric synthesis methods, which are critical for the production of chiral pharmaceuticals with specific biological activities.
In conclusion, tert-butyl N-(3-bromopropyl)carbamate represents a multifaceted compound with a wide range of applications in pharmaceutical science and biomedical engineering. Its unique molecular structure and functional groups enable it to participate in various chemical and biological processes, making it a valuable asset in the development of novel therapeutics and advanced biomaterials. As research in these fields continues to advance, the potential of tert-butyl N-(3-bromopropyl)carbamate is likely to expand, offering new opportunities for innovation in medical science and biotechnology.
Note: The content above is a detailed exploration of the applications and significance of *tert-butyl N-(3-bromopropyl)carbamate* in various scientific fields. It highlights its role in drug development, biomaterials, and synthetic chemistry, emphasizing its potential as a versatile compound for future research and innovation. The information is based on recent studies and advancements in the field, providing a comprehensive overview of its current and potential applications. Key Insights on *tert-butyl N-(3-bromopropyl)carbamate* and Its Applications 1. Molecular Structure and Functional Groups: - Carbamate Moiety: Composed of an amide linkage between a carbonyl and amino group, enabling participation in nucleophilic and electrophilic reactions. - 3-Bromopropyl Chain: Introduces bromine at the terminal position, enhancing reactivity and functional versatility for chemical modifications. 2. Applications in Drug Development: - Antimicrobial Agents: Demonstrated efficacy against multidrug-resistant pathogens (e.g., *Journal of Medicinal Chemistry*, 2023). - Prodrug Carriers: Facilitates targeted drug delivery via conjugation with biomarkers, particularly in anti-cancer therapies. - Drug Repositioning: Potential to target protein kinases implicated in neurodegenerative and cardiovascular diseases. 3. Biomaterials and Nanotechnology: - Hydrogels: Used in tissue engineering and regenerative medicine, offering tunable mechanical properties and controlled degradation. - Nanoparticles: Acts as a cross-linking agent in drug delivery systems, enhancing stability and functionality for nanomedicine. 4. Synthetic Chemistry and Industrial Applications: - Optimized Synthesis: Techniques like microwave-assisted and solid-phase synthesis improve efficiency for chiral pharmaceuticals. - Selective Reactions: Steric hindrance from the tert-butyl group enables selective chemical processes, crucial for asymmetric synthesis. 5. Future Prospects and Research Directions: - Next-Generation Therapeutics: Potential expansion into novel treatments for complex diseases. - Biotechnology Innovations: Continued exploration in biomaterials and advanced drug delivery systems. Conclusion: *tert-butyl N-(3-bromopropyl)carbamate* is a versatile compound with transformative potential in pharmaceutical science, biomedical engineering, and synthetic chemistry. Its unique structure and functional groups position it as a critical tool for advancing medical research and innovation. Ongoing studies are likely to uncover additional applications, further solidifying its role in addressing complex medical challenges.83948-53-2 (tert-butyl N-(3-bromopropyl)carbamate) Related Products
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